Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate
描述
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a hydroxyl group at position 5, a methyl group at position 3, and a phenyl substituent at position 1 of the pyrazole ring. The ethyl ester at position 4 enhances its lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
属性
IUPAC Name |
ethyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJREYHEKKQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation with Trichloromethyl Enones
A regiocontrolled methodology using trichloromethyl enones as starting materials has been developed to synthesize 3(5)-carboxyalkyl-1H-pyrazoles. This approach leverages the reactivity of hydrazines and enones to control the regioselectivity of the pyrazole ring formation.
Key Reaction Steps:
- Enone Synthesis : Trichloromethyl enones are prepared by reacting dimethyl acetals with trichloroacetyl chloride in dichloromethane under reflux conditions.
- Cyclocondensation : The enone reacts with arylhydrazine hydrochlorides or free arylhydrazines in alcohols (e.g., methanol) under reflux.
- Methanolysis : The trichloromethyl group is converted to a carboxyalkyl group via methanolysis, yielding the target ester.
Table 1: Regioselectivity of Cyclocondensation Reactions
| Reagent | Solvent | Temperature | Time (h) | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|---|---|
| Phenylhydrazine HCl | EtOH | Reflux | 16 | 97:3 | 91 |
| Free Phenylhydrazine | EtOH | Reflux | 16 | 14:86 | 85 |
Mechanistic Insight :
- Regioselectivity : Protonation of the hydrazine nitrogen directs the nucleophilic attack to the β-carbon of the enone, favoring the 1,3-regioisomer. Free hydrazines promote deprotonation, leading to 1,5-regioisomers.
- Methanolysis : The trichloromethyl group undergoes sequential hydrolysis to form a carboxylic acid, which is then esterified with methanol.
Acylation of Pyrazolones
A complementary method involves acylation of pyrazolones to introduce the carboxylate group. This approach is widely used in coordination chemistry and drug synthesis.
Key Reaction Steps:
- Pyrazolone Synthesis : 3-Methyl-1-phenyl-pyrazol-5-one is prepared via cyclization of phenylhydrazine with β-keto esters.
- Acylation : React the pyrazolone with aroyl chlorides (e.g., 4-methylbenzoyl chloride) in the presence of a base (e.g., pyridine).
Table 2: Acylation of Pyrazolones
| Acyl Chloride | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-Methylbenzoyl chloride | Pyridine | DCM | 85 |
| 4-Fluorobenzoyl chloride | Pyridine | EtOH | 78 |
Mechanistic Insight :
Multi-Step Synthesis via Intermediate Deprotection
Patent literature describes a multi-step synthesis involving intermediate deprotection and reacylation.
Key Reaction Steps:
- Cyclization : React phenylhydrazine with a β-keto ester to form a pyrazole intermediate.
- Deprotection : Remove protecting groups (e.g., tert-butoxycarbonyl) using Lawesson’s reagent or hydrogenolysis.
- Esterification : React the deprotected intermediate with ethyl chloroformate or methyl iodide.
Table 3: Deprotection and Reacylation
| Intermediate | Deprotection Reagent | Yield (%) |
|---|---|---|
| Boc-protected pyrazolone | Lawesson’s reagent | 90 |
| Acetate-protected pyrazolone | HCl/ethanol | 86 |
Mechanistic Insight :
Optimization Strategies
Solvent and Temperature Effects
化学反应分析
Types of Reactions
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-oxo-3-methyl-1-phenylpyrazole-4-carboxylate.
Reduction: Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carbinol.
Substitution: 4-nitro-3-methyl-1-phenylpyrazole-5-carboxylate.
科学研究应用
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is a pyrazole derivative with a variety of applications, particularly in the realm of pharmaceutical chemistry . Isoxazole and pyrazole derivatives are well-known heterocyclic compounds with diverse biological activities .
Synthesis and Structure
The regioselective synthesis of pyrazole derivatives has been explored to create compounds with potential inhibitory effects on certain enzymes . A novel two-step synthesis was developed for isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates . The synthesis involves the acylation of hydrazines to produce hydrazides, followed by treatment with tert-butoxy-bis(dimethylamino)methane to form enaminone intermediates, which then cyclize into the desired 3-pyrazolone-4-carboxylates .
Biological and Pharmaceutical Applications
Isoxazole derivatives exhibit a range of biological activities, including anticonvulsant, antibacterial, and antiasthmatic properties . Pyrazole compounds, including this compound, have been investigated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
Related Pyrazole Derivatives
作用机制
The mechanism of action of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity, leading to various biological effects .
相似化合物的比较
Comparison with Similar Compounds
Pyrazole derivatives with variations in substituent positions and functional groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The hydroxyl group at position 5 in the target compound may confer hydrogen-bonding capacity, influencing solubility and receptor binding. Thioether (SCH₃) and azido (N₃) groups in analogs introduce distinct reactivity: thioethers participate in redox reactions, while azides are utilized in click chemistry for bioconjugation.
Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., 3-fluoro-4-methoxyphenyl in ) often exhibit enhanced metabolic stability compared to the target compound’s hydroxyl group, which may undergo glucuronidation.
Synthetic Utility :
- The target compound’s hydroxyl group allows for further derivatization (e.g., esterification or glycosylation), whereas azido -bearing analogs are tailored for Huisgen cycloaddition reactions in drug discovery.
Table 2: Thermal and Spectral Data
生物活性
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of hydrazines with 1,3-diketones or carboxylic acids under specific conditions. The synthesis typically results in a compound that exhibits a pyrazole ring structure, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of DNA replication and transcription, which is critical for bacterial growth and survival. In vitro assays have shown promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 16 - 32 |
| Pseudomonas aeruginosa | 32 - 64 |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may act as a COX-2 inhibitor, reducing inflammation markers in various models. In vitro experiments demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound.
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100% | 30% |
| IL-6 | 100% | 25% |
3. Anticancer Activity
This compound has shown potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 18 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA showed a significant reduction in bacterial load in infected animal models, suggesting its potential for therapeutic use in treating resistant infections.
- Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in swelling, further supporting its therapeutic application in inflammatory diseases.
- Anticancer Research : In vitro studies on MDA-MB-231 and A549 cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, indicating its potential as a chemotherapeutic agent.
常见问题
Q. What are the optimized synthetic routes for Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA). Key steps include:
- Cyclocondensation: React ethyl acetoacetate with phenylhydrazine under reflux in ethanol, followed by treatment with DMF-DMA to form the pyrazole core .
- Hydrolysis: Basic hydrolysis (e.g., NaOH) converts the ester to the carboxylic acid derivative .
Yield optimization requires precise temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents. For example, excess phenylhydrazine improves cyclization efficiency, while prolonged reaction times may lead to side products like sulfanyl derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- ¹H-NMR: Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–7.8 ppm) .
- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]+ peak at m/z 231.1) .
Contradictions in data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational simulations (DFT) or repeating experiments under inert atmospheres to exclude oxidation artifacts.
Advanced Research Questions
Q. How can crystallographic tools like SHELX and Mercury aid in resolving the compound’s 3D structure, especially for hydrogen-bonding networks?
Methodological Answer:
- SHELX Refinement: Use SHELXL for small-molecule refinement. Input X-ray diffraction data (e.g., CIF files) and apply constraints for bond lengths/angles. SHELX’s robust algorithms handle high-resolution data and twinning .
- Mercury Visualization: Analyze hydrogen-bonding patterns (e.g., O-H···N interactions) using graph-set notation (e.g., S(6) motifs). Mercury’s Materials Module identifies packing similarities and void spaces .
- Validation: Cross-check with PLATON or checkCIF to resolve disorder or missed symmetry .
Q. What methodologies are used to evaluate the compound’s pharmacological activity, and how are contradictory results in bioassays addressed?
Methodological Answer:
- Analgesic/Anti-inflammatory Testing:
- Carrageenan-induced edema (rats): Measure paw volume reduction post-administration .
- Hot-plate test (mice): Assess latency to pain response .
- Ulcerogenicity: Compare gastric lesion incidence vs. NSAIDs (e.g., indomethacin) .
Contradictions (e.g., high activity in vitro but low in vivo) are addressed by checking bioavailability (logP, solubility) via HPLC or adjusting dosage regimens.
Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly, and what computational tools validate these interactions?
Methodological Answer:
- Graph-Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules. For example, the hydroxyl group may form intramolecular O-H···O bonds, stabilizing the crystal lattice .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict interaction energies. Compare with experimental XRD data to validate packing motifs .
- Mercury CSD: Search the Cambridge Structural Database for analogous pyrazole derivatives to identify recurring interaction patterns .
Data Contradictions and Mitigation Strategies
- Spectral vs. Crystallographic Data: Discrepancies in proton assignments (NMR vs. XRD) are resolved via variable-temperature NMR or NOESY to detect dynamic effects .
- Biological Activity Variability: Use standardized protocols (e.g., OECD guidelines) and control batches for purity (≥98% by HPLC) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
